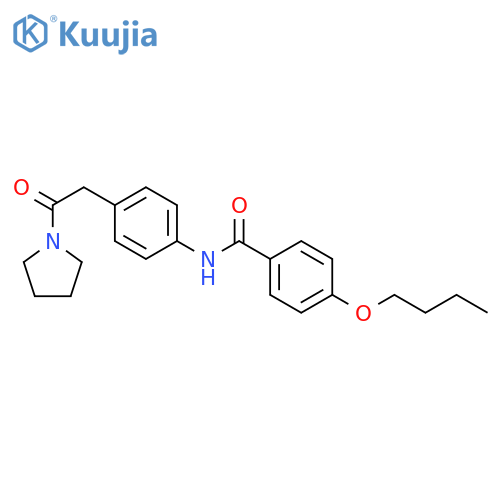

Cas no 1060259-78-0 (4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide)

1060259-78-0 structure

商品名:4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide

4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide

- 4-butoxy-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]benzamide

- F5097-0017

- 4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide

- AKOS024497589

- VU0635152-1

- 4-butoxy-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)benzamide

- 1060259-78-0

- CCG-279563

-

- インチ: 1S/C23H28N2O3/c1-2-3-16-28-21-12-8-19(9-13-21)23(27)24-20-10-6-18(7-11-20)17-22(26)25-14-4-5-15-25/h6-13H,2-5,14-17H2,1H3,(H,24,27)

- InChIKey: BZMGRTCZSNBTMN-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(CC(=O)N2CCCC2)C=C1)(=O)C1=CC=C(OCCCC)C=C1

計算された属性

- せいみつぶんしりょう: 380.20999276g/mol

- どういたいしつりょう: 380.20999276g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 28

- 回転可能化学結合数: 8

- 複雑さ: 488

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5097-0017-3mg |

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |

1060259-78-0 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5097-0017-5mg |

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |

1060259-78-0 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5097-0017-50mg |

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |

1060259-78-0 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5097-0017-30mg |

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |

1060259-78-0 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5097-0017-75mg |

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |

1060259-78-0 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5097-0017-2mg |

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |

1060259-78-0 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5097-0017-25mg |

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |

1060259-78-0 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5097-0017-40mg |

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |

1060259-78-0 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5097-0017-10μmol |

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |

1060259-78-0 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5097-0017-15mg |

4-butoxy-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide |

1060259-78-0 | 15mg |

$89.0 | 2023-09-10 |

4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

1060259-78-0 (4-butoxy-N-{4-2-oxo-2-(pyrrolidin-1-yl)ethylphenyl}benzamide) 関連製品

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 42464-96-0(NNMTi)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量